molecular formula C11H15NO4S B3279834 5-[(Isopropylamino)sulfonyl]-2-methylbenzoic acid CAS No. 701272-37-9

5-[(Isopropylamino)sulfonyl]-2-methylbenzoic acid

Cat. No. B3279834
CAS RN: 701272-37-9
M. Wt: 257.31 g/mol
InChI Key: RQIUXSOALNIUDT-UHFFFAOYSA-N
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Description

5-[(Isopropylamino)sulfonyl]-2-methylbenzoic acid is a unique chemical compound with the empirical formula C11H15NO4S . It has a molecular weight of 257.31 . The compound is used in proteomics research .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CC(C)NS(=O)(=O)c1ccc(C)c(c1)C(O)=O . The InChI key for this compound is RQIUXSOALNIUDT-UHFFFAOYSA-N .

Scientific Research Applications

Medicinal Chemistry and Biological Activity

Sulfonamides, including compounds similar to 5-[(Isopropylamino)sulfonyl]-2-methylbenzoic acid, have been studied for their biological and preclinical significance in medicinal chemistry. These compounds are known for their diuretic, antihypertensive, anti-inflammatory, and anticancer activities, among others. A new generation of compounds based on N-sulfonylamino azinones shows promise in treating neurological disorders such as epilepsy and schizophrenia due to their competitive antagonism at AMPA receptors (Elgemeie, Azzam, & Elsayed, 2019).

Environmental Impact and Degradation

Research on the environmental fate and degradation of polyfluoroalkyl substances, which share structural features with this compound, highlights the challenges in removing these compounds from water. Adsorption is a primary method for mitigating their presence in aquatic environments, yet the efficacy varies with the chain length of the PFAS and the presence of organic matter. Short-chain PFAS, by analogy, may present similar challenges in degradation and removal, underscoring the need for further research in adsorbent regeneration and the impact of environmental conditions on their behavior (Gagliano et al., 2019).

Pharmaceutical Implications

The compound's relation to sulfonamides further underlines its potential in pharmaceutical applications, given the historical significance and ongoing research into sulfonamide drugs for various treatments. The review of sulfonamide inhibitors from 2013 to the present encompasses a wide range of applications, including as antiviral agents, anticancer therapies, and in the treatment of Alzheimer's disease. This underscores the versatile nature of sulfonamide chemistry in addressing a broad spectrum of health conditions (Gulcin & Taslimi, 2018).

properties

IUPAC Name

2-methyl-5-(propan-2-ylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-7(2)12-17(15,16)9-5-4-8(3)10(6-9)11(13)14/h4-7,12H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIUXSOALNIUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401207358
Record name 2-Methyl-5-[[(1-methylethyl)amino]sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401207358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

701272-37-9
Record name 2-Methyl-5-[[(1-methylethyl)amino]sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=701272-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-[[(1-methylethyl)amino]sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401207358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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